REACTION_CXSMILES
|
O.[NH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].[Na+].[I-].[I:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1>C(#N)C>[I:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][N:2]2[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]2)=[CH:20][CH:19]=1 |f:0.1,2.3.4,5.6|
|
Name
|
|
Quantity
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10.4 g
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Type
|
reactant
|
Smiles
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O.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
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[Na+].[I-]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(CBr)C=C1
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Type
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CUSTOM
|
Details
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To the mixture while stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The mixture was stirred at rt overnight
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Duration
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8 (± 8) h
|
Type
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FILTRATION
|
Details
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filtered over a coarse glass frit
|
Type
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CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give 25 g crude
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hot EtOAc in hexanes
|
Type
|
CUSTOM
|
Details
|
gave 11 g (53%) of a clean crop as orange crystals
|
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(CN2CCC(CC2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |